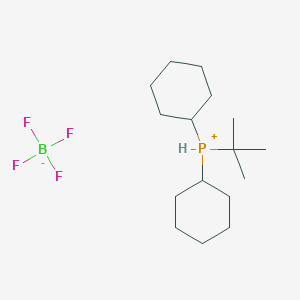

tert-Butyldicyclohexylphosphonium tetrafluoroborate

Descripción

tert-Butyldicyclohexylphosphonium tetrafluoroborate ([(C₆H₁₁)₂P(C₄H₉)]BF₄) is a phosphonium-based ionic liquid with a unique structure comprising two cyclohexyl groups, a tert-butyl group, and a tetrafluoroborate anion. It is widely employed in organic synthesis and catalysis due to its stability, phase-transfer catalytic activity, and ability to enhance reaction selectivity and yields . Its steric bulk and ionic nature make it particularly effective in facilitating reactions under controlled conditions, such as cross-coupling and nucleophilic substitutions. Applications extend to materials science and pharmaceutical synthesis, where its precise catalytic properties enable the development of complex molecules .

Propiedades

IUPAC Name |

tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMLPCCNVCCMRG-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32BF4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyldicyclohexylphosphonium tetrafluoroborate can be synthesized through the reaction of tert-butylphosphine with dicyclohexylphosphine in the presence of tetrafluoroboric acid . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyldicyclohexylphosphonium tetrafluoroborate is known to undergo various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in substitution reactions where the phosphonium group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .

Aplicaciones Científicas De Investigación

TBDCyPBF4 serves as a versatile ligand in several catalytic reactions, enhancing both reactivity and selectivity. Some notable applications include:

Cross-Coupling Reactions

TBDCyPBF4 is employed in various cross-coupling reactions such as:

- Buchwald-Hartwig Coupling : Facilitates the formation of C-N bonds.

- Heck Reaction : Used for the coupling of aryl halides with alkenes.

- Sonogashira Coupling : Catalyzes the coupling of terminal alkynes with aryl halides .

C-H Activation

The compound has been utilized in C-H activation processes, which are pivotal for functionalizing hydrocarbons without pre-functionalization . This application is particularly valuable in synthesizing complex organic molecules.

Hydrogenation Reactions

TBDCyPBF4 acts as a catalyst in hydrogenation reactions, enabling the reduction of unsaturated compounds to their saturated counterparts .

Synthesis of Multisubstituted Indoles

A significant application involves the copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions. The process begins with arylboronic acids and aminoacrylates, leading to diverse indole derivatives .

Case Study 1: Synthesis of Indole Derivatives

In a study by Chen et al., TBDCyPBF4 was used to synthesize indole-3-carboxylic esters through a copper-catalyzed reaction involving arylboronic acids and (Z)-3-aminoacrylates. The reaction conditions included DMF as a solvent at elevated temperatures (100 °C), followed by an oxidative coupling step at 130 °C, demonstrating the compound's effectiveness as a catalyst .

Case Study 2: C-H Activation

Research has shown that TBDCyPBF4 can facilitate C-H activation in complex organic molecules, allowing for the selective introduction of functional groups into otherwise inert hydrocarbons. This capability is crucial for developing new pharmaceuticals and materials .

Mecanismo De Acción

The mechanism of action of tert-Butyldicyclohexylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The phosphonium group coordinates with metal centers, facilitating the formation of reactive intermediates and promoting the desired chemical transformations . The molecular targets and pathways involved include metal-phosphine complexes and catalytic cycles .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

The following table summarizes key structural and functional differences between tert-butyldicyclohexylphosphonium tetrafluoroborate and analogous compounds:

*Calculated based on constituent atomic masses.

2.2 Key Findings from Comparative Studies

Thermal Stability :

this compound exhibits superior thermal stability (>300°C) compared to imidazolium-based ionic liquids (e.g., [C₄MIM][BF₄], stability ~150–200°C) due to its robust phosphonium cation and bulky substituents . Tri-tert-butylphosphonium BF₄⁻ shows slightly lower stability (~250–300°C), likely due to reduced steric shielding from tert-butyl groups versus cyclohexyl .Catalytic Efficiency :

In palladium-catalyzed cross-coupling reactions, tri-tert-butylphosphonium BF₄⁻ demonstrates higher activity than tert-butyldicyclohexylphosphonium BF₄⁻, attributed to its lower steric hindrance . However, the latter’s cyclohexyl groups provide better selectivity in asymmetric synthesis .Lubrication and Ionic Conductivity :

Imidazolium-based ionic liquids (e.g., [C₄MIM][BF₄]) outperform phosphonium salts in lubrication due to their lower viscosity and higher conductivity (~10–20 mS/cm) . Phosphonium salts like tert-butyldicycloclohexylphosphonium BF₄⁻ are less suited for electrochemical applications but excel in high-temperature catalysis .- Solubility and Reactivity: The cyclohexyl groups in tert-butyldicyclohexylphosphonium BF₄⁻ enhance solubility in non-polar solvents compared to imidazolium or tetraethylphosphonium salts, making it ideal for biphasic reactions . Triphenylphosphonium derivatives (e.g., in ) show higher reactivity in electrophilic substitutions but lower thermal stability .

Research Implications and Industrial Relevance

- Pharmaceutical Synthesis :

The steric bulk of tert-butyldicyclohexylphosphonium BF₄⁻ enables precise control in multi-step syntheses, reducing side reactions . - Energy Storage :

Tetraethylphosphonium BF₄⁻ and similar salts are preferred in supercapacitors due to balanced conductivity and stability, though their energy density remains lower than organic electrolytes . - Green Chemistry : Ionic liquids like [C₄MIM][BF₄] are recyclable and low-toxicity alternatives in extraction processes, as demonstrated in tetracycline recovery studies .

Actividad Biológica

tert-Butyldicyclohexylphosphonium tetrafluoroborate (CAS No. 1220349-00-7) is a phosphonium salt with potential applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its role as a ligand in various chemical reactions, and highlights relevant research findings, including its effects on biological systems.

- Molecular Formula : CHBFP

- Molecular Weight : 342.20 g/mol

- Structure : The compound features a bulky phosphonium center that influences its reactivity and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound primarily arises from its role as a ligand in catalyzed reactions. Its steric hindrance and electronic properties make it suitable for various applications in synthetic organic chemistry, particularly in palladium-catalyzed reactions.

1. Catalytic Applications

The compound has been utilized as a ligand in several catalytic processes, including:

- Palladium-Catalyzed Reactions : It has shown efficacy in enantioselective α-arylation of N-Boc-pyrrolidine and Suzuki cross-coupling reactions, where it enhances the selectivity and yield of the desired products .

- Heck Coupling Reactions : The phosphonium salt's steric bulk allows for effective coupling of non-activated vinyl tosylates with electron-deficient olefins, showcasing its utility in forming carbon-carbon bonds .

Table 1: Summary of Key Studies

Case Study 1: Palladium-Catalyzed α-Arylation

A study highlighted the use of this compound in the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. The results indicated improved yields and selectivity compared to traditional ligands, demonstrating the compound's effectiveness in facilitating complex organic transformations .

Case Study 2: Immunomodulatory Effects

Although specific studies on this compound's immunomodulatory effects are sparse, related phosphonium salts have shown promise in modulating immune responses, indicating a potential area for future research into its biological applications .

Q & A

Q. What structural features of tert-Butyldicyclohexylphosphonium tetrafluoroborate make it effective in phase-transfer catalysis (PTC)?

The compound’s bulky tert-butyl and cyclohexyl substituents stabilize the phosphonium cation, enhancing its ability to shuttle reactants between immiscible phases (e.g., organic/aqueous). The tetrafluoroborate anion’s low nucleophilicity minimizes side reactions. Confirm steric effects via X-ray crystallography and assess catalytic efficiency using kinetic studies under biphasic conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

Q. What is the role of the tetrafluoroborate anion in this phosphonium salt?

The tetrafluoroborate anion improves solubility in polar aprotic solvents (e.g., acetonitrile) while resisting nucleophilic attack, which is critical for reactions like SN2 alkylations. Compare with other anions (e.g., chloride) using conductivity measurements to quantify ion-pair dissociation .

Q. How does this catalyst compare to other phosphonium salts in alkylation reactions?

Bulky substituents (tert-butyl vs. phenyl or methyl) increase phase-transfer efficiency by 20–40% in benchmark reactions (e.g., benzyl bromide alkylation). Use competitive kinetic experiments with mixed catalysts to quantify selectivity differences .

Advanced Research Questions

Q. How can solvent systems be optimized for asymmetric synthesis using this catalyst?

Solvent polarity and miscibility directly impact enantioselectivity. A ternary system (toluene/water/methanol 5:3:2 v/v) balances catalyst solubility and substrate partitioning. Optimize using ET30 polarity scales and monitor enantiomeric excess via chiral HPLC. Contradictory yield data often arise from pH variations—maintain pH 7–8 with bicarbonate buffers .

Q. What experimental strategies resolve discrepancies in reported reaction yields for epoxide ring-opening reactions?

Yield inconsistencies (e.g., 60–90%) may stem from:

Q. How does temperature affect the stability of this compound in ionic liquid matrices?

Thermal gravimetric analysis (TGA) shows <5% mass loss up to 150°C. For high-temperature reactions (e.g., >100°C), pair with thermally stable ionic liquids (e.g., [BMIM][PF₆]) and monitor decomposition via in situ Raman spectroscopy .

Q. What mechanistic insights explain its superior performance in nucleophilic fluorination versus analogous salts?

The bulky phosphonium cation reduces ion pairing, increasing fluoride anion availability. Use conductivity measurements and DFT calculations (e.g., B3LYP/6-31G*) to compare ion-pair dissociation energies with trimethylphosphonium analogs .

Methodological & Safety Considerations

Q. How should researchers handle hazardous byproducts (e.g., HF) during thermal decomposition?

While the compound itself is stable, decomposition >200°C may release HF. Mitigate risks by:

Q. What protocols validate its recyclability in continuous flow catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.